3-Bromo-N,N-dimethyl-5-(pyridin-4-yl)benzamide
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Overview
Description
3-Bromo-N,N-dimethyl-5-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 3-position of the benzene ring, two methyl groups attached to the nitrogen atom, and a pyridin-4-yl group at the 5-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dimethyl-5-(pyridin-4-yl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide structure involves the reaction of the brominated benzene derivative with N,N-dimethylamine and a coupling agent such as carbodiimide.
Pyridine Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-dimethyl-5-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and pyridine moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield a methoxy-substituted benzamide derivative.
Scientific Research Applications
3-Bromo-N,N-dimethyl-5-(pyridin-4-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving benzamide derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-dimethyl-5-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridin-4-yl group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Lacks the pyridin-4-yl group, which may affect its biological activity and chemical reactivity.
N,N-Dimethyl-5-(pyridin-4-yl)benzamide: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
3-Bromo-N,N-diethyl-5-(pyridin-4-yl)benzamide: Similar structure but with ethyl groups instead of methyl groups, which may affect its steric properties and reactivity.
Uniqueness
3-Bromo-N,N-dimethyl-5-(pyridin-4-yl)benzamide is unique due to the presence of both the bromine atom and the pyridin-4-yl group, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-N,N-dimethyl-5-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-17(2)14(18)12-7-11(8-13(15)9-12)10-3-5-16-6-4-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJCXHMSOVOQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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